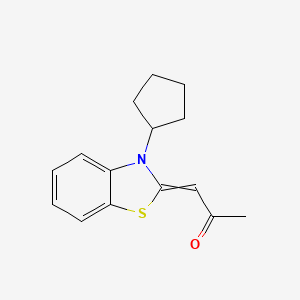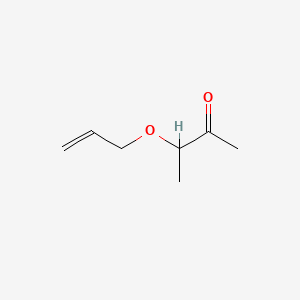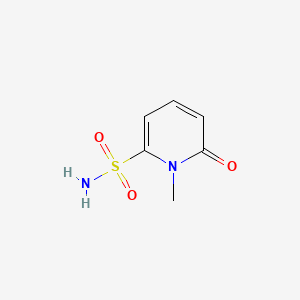![molecular formula C22H22F3N7O B13837998 4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)
4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SY-5102 is a highly potent, selective, noncovalent, orally available inhibitor of cyclin-dependent kinase 7 (CDK7). It has shown significant promise in preclinical studies for its ability to inhibit the proliferation of cancer cells, particularly in the HCC70 cell line derived xenograft mouse model .
Méthodes De Préparation
The synthesis of SY-5102 involves a series of steps starting from amino-pyrimidine CDK inhibitors. Key substitutions, including a critical dimethyl phosphine oxide, are introduced to attain the desired selectivity and ADME profile . The compound is synthesized under controlled conditions to ensure high purity and potency. Industrial production methods involve large-scale synthesis using optimized reaction conditions to maintain consistency and quality .
Analyse Des Réactions Chimiques
SY-5102 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to enhance the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are derivatives of SY-5102 with modified functional groups .
Applications De Recherche Scientifique
SY-5102 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of CDK7 and its effects on cell cycle regulation.
Biology: Employed in biological studies to understand the role of CDK7 in transcription and cell cycle progression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancer cells with misregulated CDK7 activity.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mécanisme D'action
SY-5102 exerts its effects by selectively inhibiting CDK7, a serine-threonine kinase involved in both transcription and cell cycle regulation. By binding to the CDK7/Cyclin H complex, SY-5102 reduces transcription, induces cell cycle arrest, and promotes apoptosis in cancer cells. This inhibition disrupts the phosphorylation of T-loops of other cyclin-dependent kinases, thereby affecting the progression of the cell cycle .
Comparaison Avec Des Composés Similaires
SY-5102 is compared with other CDK7 inhibitors such as SY-5609. While both compounds are highly selective and potent inhibitors of CDK7, SY-5102 has shown higher selectivity against CDK2, CDK9, and CDK12. This unique selectivity profile makes SY-5102 a valuable tool in studying CDK7-specific pathways and developing targeted cancer therapies .
Similar compounds include:
SY-5609: Another potent CDK7 inhibitor with a slightly different selectivity profile.
THZ1: A covalent CDK7 inhibitor with broader kinase inhibition.
LDC4297: A selective CDK7 inhibitor with different pharmacokinetic properties.
SY-5102 stands out due to its noncovalent binding and high selectivity, making it a promising candidate for further research and development in cancer therapy.
Propriétés
Formule moléculaire |
C22H22F3N7O |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C22H22F3N7O/c1-11-18(12(2)33-32-11)17-6-5-14-15(9-27-20(14)30-17)19-16(22(23,24)25)10-28-21(31-19)29-13-4-3-7-26-8-13/h5-6,9-10,13,26H,3-4,7-8H2,1-2H3,(H,27,30)(H,28,29,31)/t13-/m0/s1 |
Clé InChI |
KAUXKMRRDIDIRK-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=C(C(=NO1)C)C2=NC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)N[C@H]5CCCNC5 |
SMILES canonique |
CC1=C(C(=NO1)C)C2=NC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)NC5CCCNC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)











![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)
